molecular formula C10H12BrF B6611514 1-(4-bromobutyl)-2-fluorobenzene CAS No. 1343287-81-9

1-(4-bromobutyl)-2-fluorobenzene

Cat. No. B6611514
CAS RN: 1343287-81-9
M. Wt: 231.10 g/mol
InChI Key: CGNAYVOOGLVBDX-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-fluorobenzene, or 4-BFB, is an organofluorine compound that is used in various scientific research applications. It is an important intermediate in the synthesis of various organic compounds, and is widely used in the pharmaceutical industry. 4-BFB is a colorless, volatile liquid with a boiling point of 98°C and a melting point of -50°C. It is also highly soluble in water and organic solvents.

Scientific Research Applications

4-BFB has many scientific research applications, including use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorinated polymers, and in the production of fluorinated surfactants. Additionally, it has been used in the synthesis of fluorinated anilines and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-BFB is based on its ability to react with functional groups in other organic compounds. In particular, it has been shown to react with hydroxyl, amino, and carboxyl groups, resulting in the formation of covalent bonds between the two molecules. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
4-BFB is not known to have any direct biochemical or physiological effects in humans or other animals. However, it can react with other molecules in the body, resulting in the formation of covalent bonds and potentially altering the structure and function of those molecules.

Advantages and Limitations for Lab Experiments

4-BFB is an advantageous compound to use in laboratory experiments due to its low cost, ease of synthesis, and wide availability. Additionally, it is highly volatile and has a low boiling point, making it easy to distill or evaporate. However, it is also highly reactive, and thus can react with other molecules in the reaction mixture, resulting in unwanted side reactions.

Future Directions

Future research on 4-BFB could include further investigation into its mechanism of action, as well as its potential applications in the synthesis of new organic compounds. Additionally, further research could be conducted into its potential toxicity and environmental impact. Finally, research could be conducted into its potential use as a reagent for the synthesis of fluorinated polymers and surfactants.

Synthesis Methods

4-BFB is typically synthesized through an alkylation reaction of 1-bromo-2-fluorobenzene with 1-bromobutane in the presence of an aqueous solution of potassium carbonate. This reaction is usually carried out at room temperature, with a reaction time of 2-3 hours. The product is then purified by distillation or recrystallization.

properties

IUPAC Name

1-(4-bromobutyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNAYVOOGLVBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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